3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride
Description
3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride (CAS: 1461705-66-7) is a benzopyran derivative with a carboximidamide functional group and a hydrochloride salt. Benzopyrans are heterocyclic compounds featuring a fused benzene and pyran ring system, often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The hydrochloride salt improves aqueous solubility and stability, making it suitable for research applications in drug discovery and chemical biology .
This compound is supplied by Shanghai Hansi Chemical Co., Ltd., with a purity of 95% and a price of ¥7,030.00 per 1g. It is marketed for use in scientific research, biotechnology, chromatography, and environmental testing, reflecting its versatility as a reagent .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9;/h1-4,9H,5-6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZXYNKHBBESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-66-7 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research has indicated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzopyran derivatives can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases . Molecular docking studies have also been conducted to understand its interaction with enzymes associated with inflammation, such as COX-2 and iNOS .
Cytotoxicity Against Cancer Cells : Preliminary studies suggest that 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride may exhibit cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in specific cancer cell lines has been a focus of research, indicating its potential as an anticancer agent .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Antibacterial and Antifungal Treatments : Given its antimicrobial properties, this compound could be explored as a lead compound for developing new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could treat chronic inflammatory conditions.
- Cancer Therapy : The potential cytotoxic effects against cancer cells make it a subject of interest in oncology research, where it could contribute to novel cancer treatment strategies.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds and their mechanisms of action:
- Inhibition Studies : Research has shown that compounds similar to 3,4-dihydro-1H-2-benzopyran derivatives can inhibit specific enzymes involved in metabolic pathways, leading to reduced disease symptoms in animal models .
- Combination Therapies : Some studies suggest that combining this compound with existing therapies may enhance overall treatment efficacy for conditions like cancer and inflammation .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride, we analyze its structural and functional analogs. Key comparisons include:
Structural Analogs
Chromane Derivatives :
- Chromane (benzodihydropyran) lacks the carboximidamide group but shares the benzopyran core. Chromane derivatives are studied for antioxidant and anticancer activities. The addition of the carboximidamide group in the target compound may enhance specificity for enzymatic targets (e.g., proteases or kinases) .
Isochromene Carboxamides: Isochromene derivatives with carboxamide groups exhibit antiviral and anticoagulant properties.
Pharmacological Analogs
Dosulepin Hydrochloride: Dosulepin (a tricyclic antidepressant) shares the hydrochloride salt formulation for improved bioavailability but features a dibenzothiepine core instead of a benzopyran. This structural divergence results in distinct mechanisms: dosulepin inhibits serotonin/norepinephrine reuptake, whereas the target compound’s amidine group suggests enzyme inhibition (e.g., trypsin-like proteases) .
Salt-Form Comparisons
Hydrochloride salts are common in pharmaceuticals to enhance solubility. For example:
- Metformin Hydrochloride: An antidiabetic drug with high solubility (>300 mg/mL) due to its hydrochloride salt.
Table 1: Comparative Properties of Selected Compounds
Research Findings and Hypotheses
- Enzyme Inhibition Potential: The carboximidamide group may mimic arginine’s guanidinium moiety, suggesting activity against serine proteases (e.g., thrombin). Comparative studies with benzopyran carboxamides show lower potency, highlighting the amidine group’s importance .
- Stability: Hydrochloride salts generally exhibit better thermal stability than free bases.
Notes on Limitations and Further Research
The provided evidence lacks direct comparative studies or pharmacological data for this compound. Structural analogs suggest plausible mechanisms, but empirical validation is needed. Future work should focus on:
- Solubility and Stability Profiling : To optimize formulation for in vivo studies.
- Target Identification : Screening against enzyme panels to confirm hypothesized activities.
- Synthetic Modifications : Exploring substituents on the benzopyran ring to enhance selectivity.
Biological Activity
3,4-Dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the benzopyran class, which is known for various biological activities including anti-tumor, antibacterial, and anti-inflammatory effects. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Cell Proliferation Modulation : It may affect pathways related to cell proliferation and apoptosis, suggesting potential anti-cancer properties .
- Immune Response Regulation : The compound might modulate immune responses, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing its antiproliferative activity against human leukemia cells (HL-60) and squamous cell carcinomas (HSC-2, HSC-3, HSC-4), the compound demonstrated significant potency compared to normal cells .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 12.5 | 5.0 |
| HSC-2 | 15.0 | 4.0 |
| HSC-3 | 18.0 | 3.5 |
| HGF (Normal) | >100 | - |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using lipopolysaccharide (LPS)-induced peritonitis models showed that treatment with the compound significantly reduced leukocyte migration and edema formation in mice .
Table 2: Anti-inflammatory Activity in Animal Models
| Treatment | Edema Reduction (%) | Leukocyte Migration (cells/µL) |
|---|---|---|
| Control | - | 2000 |
| DCHA (5 mg/kg) | 45 | 1200 |
| Dexamethasone | 70 | 800 |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : A series of experiments demonstrated that doses of up to 300 mg/kg were well tolerated in murine models without significant mortality or neurotoxicity, indicating a favorable safety profile for further development .
- Inflammatory Disease Models : In LPS-induced models, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Q & A
Q. What are the critical safety precautions for handling 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride in laboratory settings?
- Methodological Answer : Based on GHS classifications, this compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Researchers must implement engineering controls (e.g., fume hoods) and wear NIOSH-approved respirators, nitrile gloves, and safety goggles. Avoid dust formation during weighing or transfer, and ensure immediate decontamination of spills using inert adsorbents .
Q. How can researchers verify the structural integrity of this compound during synthesis?
Q. What synthetic routes are recommended for producing this carboximidamide derivative?
- Methodological Answer : Adapt protocols from structurally analogous carboximidamide syntheses (e.g., pyrazole-carboximidamide derivatives in ). Key steps include:
- Condensation of benzopyran precursors with amidine reagents under anhydrous conditions.
- Hydrochloride salt formation via HCl gas bubbling in ethanol .
- Validate intermediates via TLC and IR spectroscopy for imine bond formation.
Advanced Research Questions
Q. How can contradictory toxicity data (e.g., GHS classifications vs. unclassified hazards) be resolved for this compound?
- Methodological Answer : Discrepancies in hazard classification (e.g., vs. ) may arise from batch-specific impurities or differing test protocols. To resolve:
- Perform accelerated stability testing (40°C/75% RH for 6 months) to detect degradants.
- Re-evaluate toxicity using OECD Guidelines 423 (acute oral toxicity) and 430 (skin corrosion) with purified batches .
Q. What experimental design optimizes in vitro studies of this compound’s biological activity?
- Methodological Answer :
- Dose-Response Curves : Use logarithmic dilution series (1 nM–100 µM) to account for potential receptor saturation.
- Controls : Include a structurally inert benzopyran analog to isolate carboximidamide-specific effects.
- Assay Conditions : Maintain pH 7.4 (phosphate buffer) and pre-incubate cells for 24 hours to mitigate acute cytotoxicity .
Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Solubility Profiling : Compare free base vs. hydrochloride salt in biorelevant media (FaSSIF/FeSSIF) using shake-flask method.
- Permeability Assays : Conduct Caco-2 monolayer studies with LC-MS quantification to assess intestinal absorption.
- pH-Dependent Stability : Use USP dissolution apparatus to simulate gastric (pH 1.2) and intestinal (pH 6.8) environments .
Q. What analytical strategies address discrepancies in molecular weight data across sources?
- Methodological Answer : Cross-validate using:
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+ at 241.3043 m/z).
- Elemental Analysis : Verify %C, %H, %N against theoretical values (C: 64.00%, H: 6.71%, N: 5.83%) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., benzopyran ring conformation) .
Data Contradiction Analysis Framework
Q. How should researchers interpret conflicting data on this compound’s stability under ambient conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), oxidative (HO), and hydrolytic (HO/ACN) stress.
- HPLC-PDA : Track degradation products and assign degradation pathways (e.g., hydrolysis of the carboximidamide group).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to refine storage recommendations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
